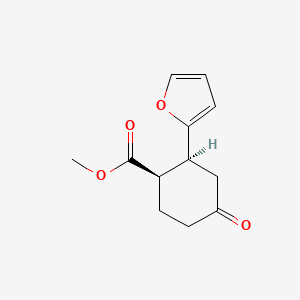
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound features a furan ring attached to a cyclohexane ring, which is further substituted with a methyl ester and a ketone group. The cis configuration indicates that the substituents on the cyclohexane ring are on the same side, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between furan and a suitable dienophile, followed by subsequent functional group transformations. The reaction conditions typically include:
Diels-Alder Reaction: Furan reacts with a dienophile such as maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride at elevated temperatures (80-100°C) to form a cyclohexene derivative.
Hydrogenation: The cyclohexene derivative is hydrogenated using a palladium on carbon catalyst under hydrogen gas to yield the corresponding cyclohexane derivative.
Esterification: The carboxylic acid group on the cyclohexane derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Oxidation: The resulting compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may employ alternative catalysts and reagents to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Bromine, nitric acid, or sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide, or sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and methanol.
Applications De Recherche Scientifique
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:
Trans-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate: The trans configuration results in different stereochemistry, which can affect the compound’s reactivity and biological activity.
Methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate: Lacks the cis or trans designation, representing a mixture of stereoisomers.
2-(Furan-2-yl)-4-oxocyclohexanecarboxylic acid: The carboxylic acid derivative, which can undergo different chemical reactions compared to the ester.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl (1R,2S)-2-(furan-2-yl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-5-4-8(13)7-10(9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7H2,1H3/t9-,10+/m1/s1 |
Clé InChI |
WUGGIPKYJUDYIT-ZJUUUORDSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC(=O)C[C@@H]1C2=CC=CO2 |
SMILES canonique |
COC(=O)C1CCC(=O)CC1C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















